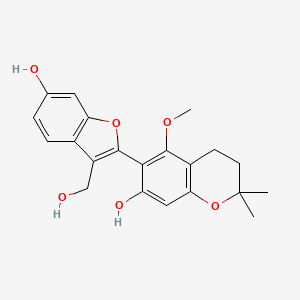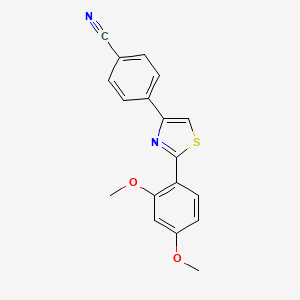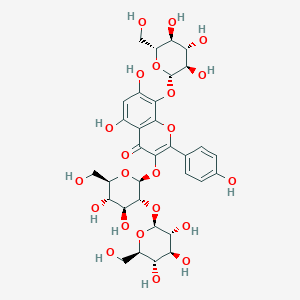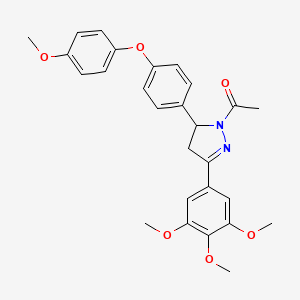
Vegfr-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vegfr-IN-3 is a small molecule inhibitor that targets vascular endothelial growth factor receptor-3 (VEGFR-3). This receptor is primarily involved in lymphangiogenesis, the formation of lymphatic vessels, and plays a crucial role in tumor metastasis and various pathological conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-IN-3 typically involves multiple steps, including the formation of key intermediates through various organic reactions. Common synthetic routes may include:
Formation of the core structure: This step often involves cyclization reactions to form the core heterocyclic structure.
Functionalization: Introduction of functional groups such as amines, hydroxyls, or halogens through substitution reactions.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch processing: Large reactors are used to carry out the reactions in batches.
Continuous flow synthesis: This method allows for continuous production, improving efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Vegfr-IN-3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .
Aplicaciones Científicas De Investigación
Vegfr-IN-3 has a wide range of scientific research applications, including:
Cancer research: Used to study the role of VEGFR-3 in tumor metastasis and lymphangiogenesis.
Drug development: Investigated as a potential therapeutic agent for cancers and other diseases involving abnormal lymphangiogenesis.
Biological studies: Used to explore the signaling pathways and molecular mechanisms involving VEGFR-3
Mecanismo De Acción
Vegfr-IN-3 exerts its effects by inhibiting the activity of VEGFR-3. This inhibition blocks the signaling pathways involved in lymphangiogenesis and tumor metastasis. The molecular targets include the tyrosine kinase domain of VEGFR-3, which is crucial for its activity .
Comparación Con Compuestos Similares
Similar Compounds
Bevacizumab: An antibody that targets VEGF-A and inhibits angiogenesis.
Sorafenib: A small molecule inhibitor that targets multiple kinases, including VEGFR-2 and VEGFR-3.
Sunitinib: Another multi-kinase inhibitor targeting VEGFRs and other receptors.
Uniqueness
Vegfr-IN-3 is unique in its specificity for VEGFR-3, making it particularly useful for studying lymphangiogenesis and related pathological conditions. Unlike other inhibitors that target multiple receptors, this compound provides a more focused approach .
Propiedades
Fórmula molecular |
C27H28N2O6 |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
1-[3-[4-(4-methoxyphenoxy)phenyl]-5-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C27H28N2O6/c1-17(30)29-24(16-23(28-29)19-14-25(32-3)27(34-5)26(15-19)33-4)18-6-8-21(9-7-18)35-22-12-10-20(31-2)11-13-22/h6-15,24H,16H2,1-5H3 |
Clave InChI |
OOUJTRJSBXNCFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(CC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B15139672.png)

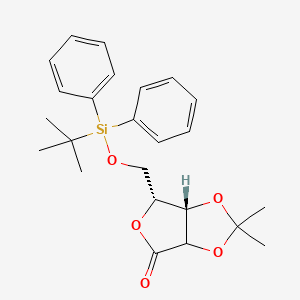
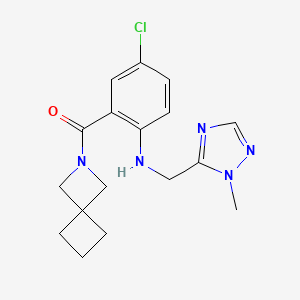
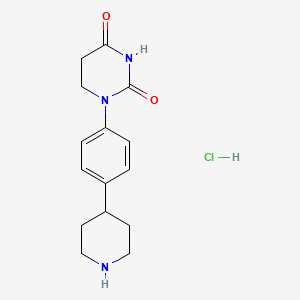
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15139693.png)
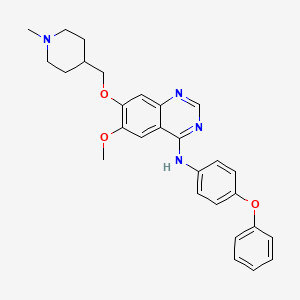

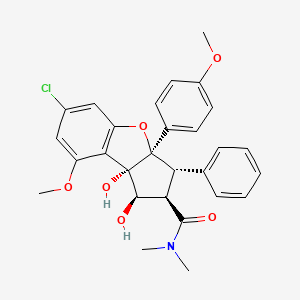
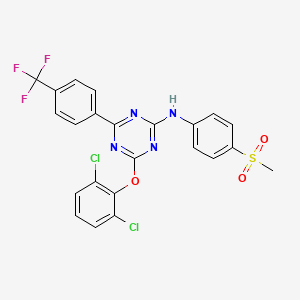
![Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate](/img/structure/B15139723.png)
